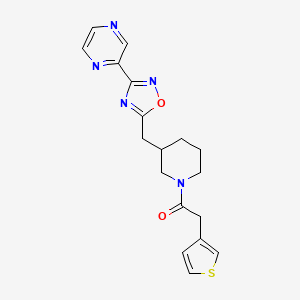
1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic chemical compound of interest in various scientific research fields, including medicinal chemistry and pharmacology. Its unique structure, consisting of a combination of pyrazine, oxadiazole, piperidine, and thiophene rings, lends it distinctive properties that can be utilized in multiple applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone, a multi-step reaction process is typically followed:
Step 1: : Formation of the pyrazin-2-yl intermediate through a cyclization reaction.
Step 2: : Synthesis of the 1,2,4-oxadiazole ring via a dehydration reaction.
Step 3: : Alkylation of piperidine with the oxadiazole-containing intermediate.
Step 4: : Coupling of the thiophene moiety using cross-coupling reactions.
Each step involves specific reagents, catalysts, and controlled conditions such as temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, these synthetic routes are scaled up using batch or continuous flow processes. Automation and optimization techniques are employed to maintain consistency and efficiency. Key factors include reagent availability, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions:
Oxidation: : Introducing oxygen into the compound to form oxides.
Reduction: : Removal of oxygen or addition of hydrogen.
Substitution: : Replacement of one group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Employment of reducing agents like lithium aluminum hydride.
Substitution: : Utilization of halides, acids, or bases under controlled temperature and pressure.
Major Products: Reactions yield various derivatives of the compound, such as hydroxyl, amino, or halogenated products, which may further undergo modifications for specific applications.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Studied for its therapeutic potential, particularly in the development of novel drugs for treating diseases.
Industry: Employed in the synthesis of advanced materials and as a precursor in the production of specialized chemicals.
Mechanism of Action
1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone interacts with specific molecular targets, such as proteins or nucleic acids, leading to alterations in cellular functions. Its mechanism involves binding to active sites, modulating enzymatic activity, or influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison: When compared to other compounds with similar ring structures, 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone stands out due to its unique combination of heterocycles, which imparts distinctive chemical reactivity and biological activity.
List of Similar Compounds
1-(4-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
1-(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(furan-2-yl)ethanone
1-(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(benzofuran-3-yl)ethanone
Properties
IUPAC Name |
1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-17(9-14-3-7-26-12-14)23-6-1-2-13(11-23)8-16-21-18(22-25-16)15-10-19-4-5-20-15/h3-5,7,10,12-13H,1-2,6,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDCJIVXKYGFHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
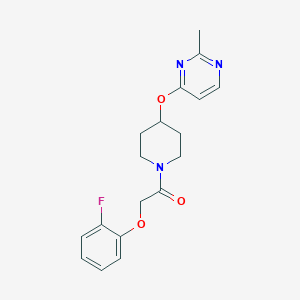

![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2381357.png)
![3,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2381358.png)

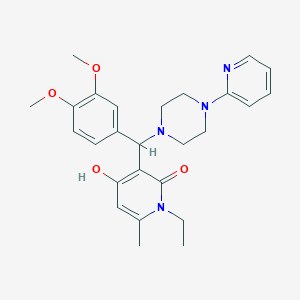
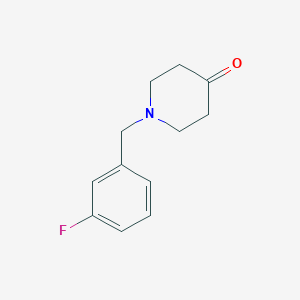
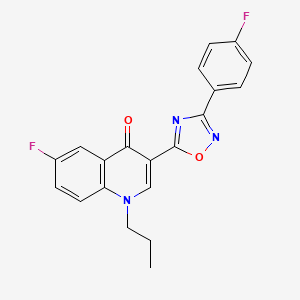
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide](/img/structure/B2381368.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2381370.png)
![N-(1-Cyanocyclopentyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2381372.png)
![2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
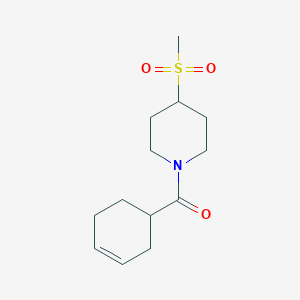
![(Z)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2381376.png)
